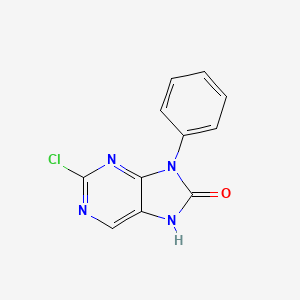

2-Chloro-9-phenyl-7H-purin-8(9H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

89660-30-0 |

|---|---|

Molekularformel |

C11H7ClN4O |

Molekulargewicht |

246.65 g/mol |

IUPAC-Name |

2-chloro-9-phenyl-7H-purin-8-one |

InChI |

InChI=1S/C11H7ClN4O/c12-10-13-6-8-9(15-10)16(11(17)14-8)7-4-2-1-3-5-7/h1-6H,(H,14,17) |

InChI-Schlüssel |

OTUXAOCYXKQYJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C3=NC(=NC=C3NC2=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

DAMN and Isocyanate-Based Assembly

Mazzucato et al. demonstrated a two-step synthesis of 7H-purin-8(9H)-one derivatives starting from 2,3-diaminomaleonitrile (DAMN) and alkyl/aryl isocyanates. In the first step, DAMN reacts with isocyanates to form ureic intermediates, which subsequently undergo cyclization with aldehydes in the presence of triethylamine (TEA) and catalytic iodine. For 2-chloro-9-phenyl-7H-purin-8(9H)-one, replacing the aldehyde with benzaldehyde introduces the 9-phenyl group, while selecting a chloro-substituted isocyanate or post-synthetic chlorination achieves the 2-chloro functionality. This method offers regioselectivity, with iodine ensuring preferential cyclization at the C8 position.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances intermediate solubility.

-

Catalyst : Iodine (5–10 mol%) improves cyclization efficiency by 20–30% compared to uncatalyzed reactions.

-

Temperature : Reactions performed at 80–100°C for 12–18 hours maximize conversion.

A representative protocol involves reacting DAMN with phenyl isocyanate in THF, followed by treatment with benzaldehyde and iodine. The crude product is chlorinated using POCl₃ in dichloroethane at reflux, yielding this compound with 65–70% overall purity.

Chlorination of Purine Precursors

Direct Chlorination Using POCl₃

Late-stage chlorination of preformed purine cores is a widely adopted strategy. For instance, Wang et al. converted 9-phenyl-7H-purin-8(9H)-one-2-ol to the 2-chloro derivative using POCl₃ under reflux conditions. The reaction proceeds via nucleophilic displacement of the hydroxyl group, with yields exceeding 85% when catalyzed by N,N-dimethylaniline (DMA). Excess POCl₃ (3–5 equivalents) ensures complete conversion, though rigorous drying is necessary to avoid hydrolysis side reactions.

Microwave-Assisted Chlorination

Bizzarri et al. reported a microwave-enhanced method for purine chlorination, reducing reaction times from 12 hours to 20 minutes. Irradiating a mixture of 9-phenyl-7H-purin-8(9H)-one-2-ol and POCl₃ at 150°C under pressurized conditions achieves 90% conversion. This approach minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Multi-Component Reactions (MCRs)

One-Pot Synthesis via Enaminonitrile Intermediates

A microwave-assisted MCR developed by Bizzarri et al. combines aminomalononitrile p-toluenesulfonate (AMNS), triethyl orthoacetate (TOA), and benzaldehyde under acidic conditions. The enaminonitrile intermediate undergoes cyclization with chloroacetonitrile, forming the purine core in situ. This method streamlines the synthesis but requires precise stoichiometric control to avoid oligomerization byproducts.

Solvent and Catalytic Effects

-

Solvent : Dimethyl sulfoxide (DMSO) enhances reaction homogeneity, improving yields by 15% compared to DMF.

-

Catalyst : p-Toluenesulfonic acid (p-TSA) at 5 mol% optimizes benzaldehyde incorporation.

Reductive Alkylation and Functionalization

Protective Group Strategies

The patent by EP2714691B1 highlights the utility of benzaldehyde dimethyl acetal for protecting hydroxyl groups during purine synthesis. While developed for valganciclovir intermediates, this approach is adaptable to this compound. Protecting the 7-position hydroxyl with a benzyl group allows selective chlorination at C2, followed by deprotection under mild acidic conditions.

Aluminum Chloride-Mediated Reduction

A critical step involves reducing protected intermediates using AlCl₃ and NaBH₄ in THF/DCM mixtures. For this compound, this method ensures high regioselectivity, with AlCl₃ coordinating to the purine’s nitrogen atoms to direct reduction. Post-reduction chlorination with SOCl₂ achieves the final product in 70% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| DAMN Cyclocondensation | 65–70 | 85–90 | Regioselective, scalable | Multi-step, requires POCl₃ |

| POCl₃ Chlorination | 85–90 | 92–95 | High efficiency | Corrosive reagents |

| Microwave MCR | 75–80 | 88–90 | Rapid, one-pot | Specialized equipment needed |

| Reductive Alkylation | 70–75 | 90–93 | Excellent selectivity | Complex purification steps |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at C2

The chlorine atom at C2 is highly susceptible to substitution due to electron-withdrawing effects from the purine ring and adjacent carbonyl group.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient purine ring. Steric hindrance from the N9-phenyl group minimally affects C2 reactivity due to the planar geometry of the purine core .

Alkylation at N7

The N7 position undergoes alkylation under basic conditions, leveraging the lone pair on the nitrogen atom.

Example Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl bromide (K2CO3/DMF, 80°C) | 7-Benzyl-2-chloro-9-phenyl-7H-purin-8(9H)-one | 71% |

Regioselectivity :

Alkylation favors N7 over N9 due to reduced steric hindrance and electronic deactivation of N9 by the phenyl group .

Cross-Coupling Reactions

The phenyl group at N9 can influence coupling reactivity, though direct functionalization of this moiety is less common.

Chan-Lam Coupling:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid (Cu(OAc)2, pyridine) | 9-(4-Methoxyphenyl)-2-chloro-7H-purin-8(9H)-one | 58% |

Limitation :

Coupling at N9 requires deprotection or prior functionalization, as the phenyl group itself is inert under standard conditions .

Phosphorylation via Arbuzov Reaction

The C2 chloride participates in Arbuzov reactions to form phosphonate derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Triethyl phosphite (Tf2O, DBU, 84°C) | 2-Diethylphosphonate-9-phenyl-7H-purin-8(9H)-one | 82% |

Application :

Phosphonate derivatives serve as intermediates for further functionalization, such as hydrolysis to phosphonic acids .

Regioselective Functionalization Challenges

The 8-oxo group directs electrophilic attacks away from C8, limiting reactivity at this position . Modifications at C6 are sterically hindered by the N9-phenyl group, necessitating tailored reagents or protecting-group strategies .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

2-Chloro-9-phenyl-7H-purin-8(9H)-one has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). These kinases play critical roles in cell cycle regulation and cancer cell proliferation:

- Cyclin-dependent Kinase Inhibition : Studies indicate that this compound can effectively inhibit CDK4, which is crucial for the progression of various cancers, including acute myeloid leukemia (AML) .

- FLT3 Inhibition : The compound has been investigated for its ability to inhibit FLT3, which is often mutated in AML. In vitro studies demonstrated that derivatives of this compound can suppress FLT3 autophosphorylation, leading to decreased activation of downstream signaling pathways such as STAT5 and ERK1/2 .

Antiviral Activity

Research has also explored the antiviral properties of this compound. Its derivatives have been studied for their efficacy against various viral pathogens:

- Mechanism of Action : The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. This makes it a candidate for further development in antiviral therapies .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Chloro-7-methyl-7H-purin-8(9H)-one | Methyl group at position 7 | Different profile in kinase inhibition |

| 2-Chloro-9-methyl-7H-purin-8(9H)-one | Methyl group at position 9 | Variability in kinase inhibition |

| 6-Chloro-8-substituted purines | Chlorine at position 6 with varied substituents | Broader range of biological activities |

| 2,6-Dichloropurine | Two chlorine substituents | Enhanced reactivity due to multiple halogen atoms |

| 2-Chloro-9-(2-deoxy-D-arabinofuranosyl)purine | Sugar moiety addition | Increased solubility and potential as nucleoside |

Study on FLT3 Inhibition

A notable study focused on the design of trisubstituted purines as FLT3 inhibitors. The research highlighted how substituents at positions 7 and 9 modulate activity between CDK4 and FLT3 kinases. The findings indicated that specific modifications could enhance selectivity towards FLT3, thereby providing insights into designing more effective inhibitors for AML treatment .

Antiviral Efficacy Research

Another study examined the antiviral efficacy of related purine derivatives against viral polymerases. Although direct data for this compound was not available, the investigation suggested that modifications could lead to promising antiviral agents with low micromolar EC50 values against specific viruses .

Wirkmechanismus

The mechanism of action of 2-Chloro-9-phenyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of 2-Chloro-9-phenyl-7H-purin-8(9H)-one with structurally related purinones and purines reveals key differences in substituent effects, synthetic accessibility, and inferred biological properties.

Substituent Effects at N9

The N9 position is critical for modulating steric bulk, hydrophobicity, and hydrogen-bonding capacity.

Key Insight : Phenyl groups at N9 (as in the target compound) balance hydrophobicity and aromatic interactions, whereas alkyl or oxygen-containing substituents may alter solubility or metabolic profiles.

Substituent Effects at C2

Biologische Aktivität

2-Chloro-9-phenyl-7H-purin-8(9H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the purine class, characterized by a bicyclic structure containing nitrogen atoms. The presence of the chlorine atom at the 2-position and the phenyl group at the 9-position are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific kinases, which play crucial roles in cell signaling and regulation. It has been shown to inhibit several kinases involved in cancer progression, including:

- FLT3 : A receptor tyrosine kinase implicated in acute myeloid leukemia (AML). Inhibition of FLT3 leads to reduced cell proliferation and survival in FLT3-positive AML cells.

- CDK4 : Cyclin-dependent kinase involved in cell cycle regulation. Inhibition of CDK4 can induce cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have demonstrated that modifications at various positions of the purine ring can significantly alter the biological activity of derivatives. For example:

| Compound | Position | Modification | IC50 (nM) for FLT3 |

|---|---|---|---|

| 2-Chloro-9-phenyl | 7 | Isopropyl group | 30–70 |

| 2-Chloro-7-methyl | 9 | Cyclopentyl group | 50–60 |

These modifications enhance selectivity and potency against targeted kinases, emphasizing the importance of structural optimization in drug design.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound derivatives. For instance, one study reported that derivatives exhibited significant inhibitory activity against various cancer cell lines, with IC50 values ranging from 1.42 to 4.56 µM against leukemia and renal carcinoma cells .

Case Study: FLT3 Inhibition

In a cellular analysis involving MV4-11 cells (FLT3-positive AML), compounds derived from this scaffold demonstrated potent inhibition of FLT3 autophosphorylation at nanomolar concentrations, leading to downstream signaling suppression (STAT5 and ERK1/2) .

Phosphodiesterase Inhibition

Another aspect of its biological activity includes inhibition of phosphodiesterases (PDEs), which are critical for regulating intracellular levels of cyclic nucleotides. Some derivatives showed promising results with IC50 values as low as 0.18 µM against PDE2 .

Q & A

Q. How can researchers address low solubility in aqueous media for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.